molecular formula C4H9Cl B12300212 Propane-2-13C, 2-chloro-2-methyl- CAS No. 32488-42-9

Propane-2-13C, 2-chloro-2-methyl-

Cat. No.: B12300212
CAS No.: 32488-42-9
M. Wt: 93.56 g/mol
InChI Key: NBRKLOOSMBRFMH-AZXPZELESA-N
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Description

Propane-2-13C, 2-chloro-2-methyl- is a labeled organic compound with the molecular formula C₄H₉Cl. It is also known as 2-chloro-2-methylpropane or tert-butyl chloride. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a propane chain, which is also substituted with two methyl groups. The “13C” label indicates that the second carbon atom is a carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-2-13C, 2-chloro-2-methyl- can be synthesized through the hydrochlorination of tert-butyl alcohol (2-methyl-2-propanol). The reaction involves the use of concentrated hydrochloric acid, which provides both the hydrogen ion to convert the hydroxyl group into a better leaving group (water) and the chloride ion for substitution: [ (CH₃)₃COH + HCl \rightarrow (CH₃)₃CCl + H₂O ]

Industrial Production Methods

In industrial settings, the production of 2-chloro-2-methylpropane typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in reactors designed to handle the corrosive nature of hydrochloric acid and the exothermic nature of the reaction. The product is then purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Propane-2-13C, 2-chloro-2-methyl- primarily undergoes substitution reactions due to the presence of the chlorine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: The compound can react with nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃) to form various substituted products.

    Elimination Reactions: In the presence of strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt), the compound can undergo elimination to form isobutene (2-methylpropene).

Major Products

    Substitution: Depending on the nucleophile, products can include tert-butyl alcohol, tert-butyl cyanide, and tert-butylamine.

    Elimination: The major product is isobutene.

Scientific Research Applications

Propane-2-13C, 2-chloro-2-methyl- is widely used in scientific research due to its labeled carbon atom. Some of its applications include:

    Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.

    Industry: Serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propane-2-13C, 2-chloro-2-methyl- in chemical reactions involves the cleavage of the carbon-chlorine bond, facilitated by the nucleophilic attack or base-induced elimination. The molecular targets and pathways depend on the specific reaction conditions and reagents used. In substitution reactions, the nucleophile replaces the chlorine atom, while in elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: The non-labeled version of the compound.

    2-Chloro-2-methylbutane: A similar compound with an additional carbon atom in the chain.

    2-Bromo-2-methylpropane: A bromine-substituted analog.

Uniqueness

The uniqueness of propane-2-13C, 2-chloro-2-methyl- lies in its carbon-13 isotope label, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature allows researchers to gain detailed insights into reaction mechanisms and molecular interactions that are not possible with non-labeled compounds.

Properties

CAS No.

32488-42-9

Molecular Formula

C4H9Cl

Molecular Weight

93.56 g/mol

IUPAC Name

2-chloro-2-methyl(213C)propane

InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i4+1

InChI Key

NBRKLOOSMBRFMH-AZXPZELESA-N

Isomeric SMILES

C[13C](C)(C)Cl

Canonical SMILES

CC(C)(C)Cl

Origin of Product

United States

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